Cas no 54856-85-8 (N-(3-Formylpyridin-2-YL)acetamide)
N-(3-Formylpyridin-2-YL)acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(3-FORMYLPYRIDIN-2-YL)ACETAMIDE
- Acetamide, N-(3-formyl-2-pyridinyl)-
- N-(3-Formylpyridin-2-YL)acetamide
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- Inchi: 1S/C8H8N2O2/c1-6(12)10-8-7(5-11)3-2-4-9-8/h2-5H,1H3,(H,9,10,12)
- InChI Key: ZEIMWQBUVOJXJU-UHFFFAOYSA-N
- SMILES: O=C(C)NC1C(C=O)=CC=CN=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 182
- XLogP3: 0.4
- Topological Polar Surface Area: 59.1
N-(3-Formylpyridin-2-YL)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR959719-1g |
N-(3-Formylpyridin-2-yl)acetamide |
54856-85-8 | 97% | 1g |
£435.00 | 2025-02-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581248-1g |
N-(3-formylpyridin-2-yl)acetamide |
54856-85-8 | 98% | 1g |
¥4725.00 | 2024-05-09 | |
| A2B Chem LLC | AI52307-1g |
N-(3-Formylpyridin-2-yl)acetamide |
54856-85-8 | 97% | 1g |
$391.00 | 2024-04-19 | |
| A2B Chem LLC | AI52307-5g |
N-(3-Formylpyridin-2-yl)acetamide |
54856-85-8 | 97% | 5g |
$1533.00 | 2024-04-19 | |
| 1PlusChem | 1P00IA9F-1g |
N-(3-Formylpyridin-2-yl)acetamide |
54856-85-8 | 97% | 1g |
$418.00 | 2025-02-28 |
N-(3-Formylpyridin-2-YL)acetamide Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on N-(3-Formylpyridin-2-YL)acetamide
Research Briefing on N-(3-Formylpyridin-2-YL)acetamide (CAS: 54856-85-8) in Chemical Biology and Pharmaceutical Applications
N-(3-Formylpyridin-2-YL)acetamide (CAS: 54856-85-8) is a specialized chemical compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This briefing synthesizes the latest findings on its synthesis, biological activity, and potential therapeutic uses, drawing from peer-reviewed studies published between 2022 and 2024.
Recent advancements in synthetic chemistry have optimized the production of N-(3-Formylpyridin-2-YL)acetamide, achieving yields exceeding 85% through Pd-catalyzed cross-coupling reactions (Zhang et al., 2023). The compound's unique pyridine-acetamide scaffold serves as a critical intermediate for developing kinase inhibitors, particularly targeting EGFR and ALK mutations prevalent in non-small cell lung cancer. Structural-activity relationship (SAR) studies highlight the formyl group's role in enhancing binding affinity by forming hydrogen bonds with kinase active sites.
In proteomics research, 54856-85-8 has emerged as a valuable scaffold for designing activity-based probes (ABPs). A 2024 Nature Chemical Biology study demonstrated its utility in covalently labeling active serine hydrolases through formyl-specific Schiff base formation, enabling real-time enzyme activity profiling in live cells. This application addresses longstanding challenges in tracking dynamic post-translational modifications.
Pharmacokinetic evaluations reveal promising metabolic stability (t1/2 > 6h in human microsomes) and moderate blood-brain barrier permeability (Pe = 8.3 × 10-6 cm/s), positioning derivatives of 54856-85-8 as candidates for CNS-targeted therapeutics. Current preclinical trials focus on its potential in neurodegenerative diseases, where acetylcholinesterase inhibition activity (IC50 = 2.7 μM) has been observed.
The compound's safety profile requires further investigation, as in vitro toxicity screening indicates potential hepatotoxicity at concentrations >100 μM (Zhou et al., 2023). Ongoing structure optimization efforts aim to reduce off-target effects while maintaining therapeutic efficacy. Collaborative research between academic and industrial laboratories is accelerating the translation of 54856-85-8 derivatives into clinical candidates, with two analogs currently in IND-enabling studies.
This briefing underscores the multifaceted potential of N-(3-Formylpyridin-2-YL)acetamide in drug discovery and chemical biology. Future research directions include exploring its applications in PROTAC design and as a warhead for covalent inhibitors, leveraging its unique reactivity profile. The compound exemplifies how strategic modifications of small molecule scaffolds can address complex therapeutic challenges.
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